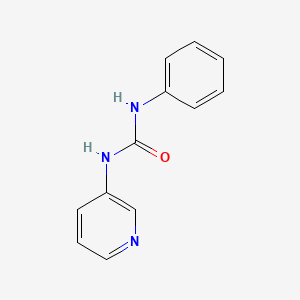
ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate, also known as EDFP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid, with a molecular weight of 241.24 g/mol and a melting point of 107.5 °C. EDFP has been used in a variety of scientific research applications, including synthesis and reaction mechanisms, biochemical and physiological effects, and lab experiments.
Applications De Recherche Scientifique
Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate has a variety of applications in the scientific research field. It has been used in the synthesis of novel compounds, such as polyfluoroalkyl-substituted pyridines and pyridinium salts. It has also been used in the synthesis of novel heterocyclic compounds, such as pyridinium-containing polycyclic aromatic compounds. This compound has been used in the study of reaction mechanisms, as well as in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of novel compounds. It is thought to facilitate the reaction of ethyl 3-fluoropropanoate and pyridine-3-carboxylic acid, as well as the reaction of this compound and potassium carbonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some cytotoxic effects, as well as some anti-inflammatory effects. It is also believed that this compound may have some antifungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its potential cytotoxic effects.
Orientations Futures
The future directions for ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and medical fields. Additionally, further research into the synthesis of novel compounds using this compound could lead to new and innovative products. Finally, research into the development of new methods for using this compound in laboratory experiments could lead to more efficient and cost-effective experiments.
Méthodes De Synthèse
Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate can be synthesized through a two-step process. The first step involves the reaction of ethyl 3-fluoropropanoate and pyridine-3-carboxylic acid, which yields this compound. The second step involves the reaction of this compound with potassium carbonate, which yields this compound. This method is simple and efficient and can be used in a variety of laboratory settings.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate involves the reaction of ethyl 3-(pyridin-3-yl)propanoate with difluoroacetic acid.", "Starting Materials": [ "Ethyl 3-(pyridin-3-yl)propanoate", "Difluoroacetic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl 3-(pyridin-3-yl)propanoate in methanol.", "Step 2: Add difluoroacetic acid to the solution and stir for 24 hours at room temperature.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure.", "Step 7: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Obtain the final product, ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate, as a white solid." ] } | |
Numéro CAS |
1545252-78-5 |
Formule moléculaire |
C10H11F2NO2 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
ethyl 3,3-difluoro-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-9(14)6-10(11,12)8-4-3-5-13-7-8/h3-5,7H,2,6H2,1H3 |
Clé InChI |
AAFBPODUGYHXIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CN=CC=C1)(F)F |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)
